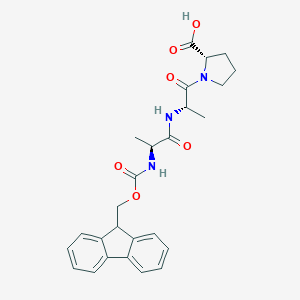

Fmoc-Ala-Ala-Pro-OH

描述

Fmoc-Ala-Ala-Pro-OH, also known as fluorenylmethyloxycarbonyl-L-alanyl-L-alanyl-L-proline, is a tripeptide derivative commonly used in solid-phase peptide synthesis. The fluorenylmethyloxycarbonyl group serves as a protecting group for the amino terminus, allowing for the stepwise elongation of peptide chains without unwanted side reactions.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Ala-Ala-Pro-OH typically involves the following steps:

Fmoc Protection: The amino group of L-alanine is protected using fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium bicarbonate.

Coupling: The protected L-alanine is then coupled with another L-alanine molecule using a coupling reagent like dicyclohexylcarbodiimide.

Proline Addition: The dipeptide is further coupled with L-proline using similar coupling reagents.

Deprotection: The final product is obtained by removing the fluorenylmethyloxycarbonyl group using a base like piperidine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high yield and purity.

化学反应分析

Types of Reactions

Fmoc-Ala-Ala-Pro-OH undergoes several types of chemical reactions:

Deprotection: The fluorenylmethyloxycarbonyl group is removed using bases like piperidine.

Coupling Reactions: The compound can be coupled with other amino acids or peptides using reagents like dicyclohexylcarbodiimide.

Hydrolysis: The peptide bonds can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

Deprotection: Piperidine in N,N-dimethylformamide.

Coupling: Dicyclohexylcarbodiimide and N-hydroxysuccinimide.

Hydrolysis: Hydrochloric acid or sodium hydroxide.

Major Products

Deprotection: Removal of the fluorenylmethyloxycarbonyl group yields the free amino terminus.

Coupling: Formation of longer peptide chains.

Hydrolysis: Breakdown into individual amino acids.

科学研究应用

Peptide-Based Therapeutics

The compound plays a crucial role in developing peptide-based drugs aimed at treating various diseases, including cancer and metabolic disorders. Its ability to form stable peptide bonds makes it an ideal candidate for creating therapeutic agents.

Case Study: Development of Anticancer Peptides

Research has demonstrated that peptides synthesized with Fmoc-Ala-Ala-Pro-OH exhibit enhanced stability and bioactivity against cancer cell lines. For instance, a study on modified peptides showed increased cytotoxicity towards breast cancer cells compared to unmodified counterparts, highlighting its potential in targeted cancer therapies.

Bioconjugation

Linking Peptides to Biomolecules

this compound is also employed in bioconjugation processes, where it facilitates the attachment of peptides to other biomolecules such as antibodies or nanoparticles. This application is vital for developing targeted drug delivery systems.

Table 2: Applications in Bioconjugation

| Application | Description |

|---|---|

| Targeted Drug Delivery | Enhances specificity and reduces side effects |

| Antibody-Drug Conjugates (ADCs) | Combines therapeutic agents with targeting antibodies |

Protein Engineering

Modification of Proteins

In protein engineering, this compound aids in modifying proteins to improve their stability and functionality. This is particularly important in biotechnology applications where engineered proteins are used as therapeutic agents or industrial enzymes.

Research in Neuroscience

Neuropeptide Studies

The compound is valuable in neuroscience research, particularly in studying neuropeptides that play critical roles in brain function and neurodegenerative diseases. Its incorporation into peptide sequences has been shown to influence neuropeptide activity and stability.

Case Study: Neuroprotective Peptides

In studies involving neuroprotective peptides synthesized with this compound, researchers found that these peptides could mitigate neuronal cell death induced by amyloid-beta toxicity, suggesting therapeutic potential for conditions like Alzheimer's disease.

Mechanistic Insights and Future Directions

The incorporation of this compound into peptide sequences enhances conformational flexibility, which can significantly affect binding affinities and specificities toward biological targets. Future research may focus on optimizing synthesis methods and exploring new therapeutic applications, particularly in personalized medicine.

作用机制

The primary mechanism of action of Fmoc-Ala-Ala-Pro-OH involves the temporary masking of the amino terminus, preventing unwanted side reactions during peptide synthesis. The fluorenylmethyloxycarbonyl group is removed under basic conditions, revealing the free amino group for further coupling reactions. This stepwise elongation allows for the precise assembly of peptide chains.

相似化合物的比较

Similar Compounds

Fmoc-Ala-OH: A single amino acid derivative used in peptide synthesis.

Fmoc-Ala-Ala-OH: A dipeptide derivative similar to Fmoc-Ala-Ala-Pro-OH but lacking the proline residue.

Fmoc-Pro-OH: A single amino acid derivative with proline.

Uniqueness

This compound is unique due to its tripeptide structure, which includes proline, an amino acid known for inducing kinks in peptide chains. This structural feature makes it particularly useful in the synthesis of peptides with specific secondary structures, such as beta-turns and loops.

生物活性

Fmoc-Ala-Ala-Pro-OH (Fluorenylmethyloxycarbonyl-L-alanyl-L-alany-L-proline) is a synthetic peptide derivative commonly used in biochemical research and peptide synthesis. Its molecular formula is with a molar mass of 479.52 g/mol. This compound is particularly notable for its applications in studying peptide interactions, biological activity, and potential therapeutic uses.

| Property | Value |

|---|---|

| CAS Number | 161220-53-7 |

| Molecular Formula | C26H29N3O6 |

| Molar Mass | 479.52 g/mol |

| Density | 1.311 g/cm³ |

| Storage Conditions | 2-8°C |

| Sensitivity | Irritant |

Biological Activity

This compound exhibits several biological activities relevant to peptide research. Its structure allows it to participate in various biochemical pathways, making it a valuable tool in the study of protein interactions and cellular processes.

Key Biological Activities

- Cell Adhesion and Migration : The compound has been utilized in studies focusing on cell adhesion peptides, which are critical for cellular communication and tissue formation. Research indicates that modifications in peptide sequences can enhance adhesion rates significantly .

- Antimicrobial Properties : Fmoc derivatives, including this compound, have shown potential as antimicrobial agents. They can inhibit the growth of various pathogens, contributing to the development of new antibiotics .

- Neuronal Signaling : This compound may influence neuronal signaling pathways, particularly through interactions with G protein-coupled receptors (GPCRs). These interactions are vital for understanding neurotransmitter release and synaptic plasticity .

- Apoptosis Induction : Studies have indicated that certain peptide sequences can trigger apoptosis in cancer cells, making them potential candidates for targeted cancer therapies .

Case Study 1: Peptide Array Screening

A study utilizing peptide arrays demonstrated that specific sequences derived from this compound could enhance cell adhesion significantly compared to control peptides. The optimized sequences showed an increase in adhesion rates by over 30%, indicating their potential use in tissue engineering applications .

Case Study 2: Antimicrobial Activity

In a comparative analysis of various Fmoc derivatives, this compound exhibited notable antimicrobial activity against Gram-positive and Gram-negative bacteria. The study highlighted its efficacy as a lead compound for developing new antimicrobial agents .

Research Findings

Recent research has focused on the synthesis and application of Fmoc derivatives in various biological contexts:

- Synthesis Techniques : Solid-phase peptide synthesis (SPPS) has been widely employed to create this compound, allowing for high yields and purity necessary for biological assays .

- Racemization Studies : Investigations into the racemization rates during peptide coupling reactions have shown that maintaining specific conditions can minimize racemization, ensuring the integrity of biologically active peptides derived from this compound .

属性

IUPAC Name |

(2S)-1-[(2S)-2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]amino]propanoyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29N3O6/c1-15(23(30)27-16(2)24(31)29-13-7-12-22(29)25(32)33)28-26(34)35-14-21-19-10-5-3-8-17(19)18-9-4-6-11-20(18)21/h3-6,8-11,15-16,21-22H,7,12-14H2,1-2H3,(H,27,30)(H,28,34)(H,32,33)/t15-,16-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEUOECKRMVYVFQ-WCJKSRRJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H29N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50570965 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-alanyl-L-alanyl-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50570965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

479.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161220-53-7 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-alanyl-L-alanyl-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50570965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。